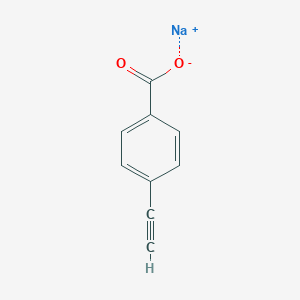

Sodium 4-ethynylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLAFDQGACQAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635813 | |

| Record name | Sodium 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144693-65-2 | |

| Record name | Sodium 4-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 4-ethynylbenzoate is a versatile organic compound that holds significant promise in various scientific and biomedical fields. Its unique structure, featuring a reactive terminal alkyne and an ionizable carboxylate group, makes it a valuable building block for the synthesis of complex molecules, including pharmaceuticals, functional materials, and bioconjugates. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and analytical methods. Detailed experimental protocols and visual diagrams are included to facilitate its application in research and development.

Chemical and Physical Properties

General Properties

| Property | Value | Source |

| Chemical Formula | C₉H₅NaO₂ | [2] |

| Molecular Weight | 168.12 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 144693-65-2 | [2] |

| Appearance | Solid. Can range from yellow to cream to orange to pale brown crystals or powder. | [3] |

Solubility

The solubility of this compound in various solvents has not been extensively documented. However, based on the properties of similar sodium carboxylates, such as sodium benzoate, a general solubility profile can be predicted. It is expected to be soluble in polar solvents.

| Solvent | Predicted Solubility | Rationale/Reference |

| Water | Soluble | Sodium salts of carboxylic acids are generally water-soluble. |

| Methanol | Soluble | Polar protic solvent, similar to water. |

| Ethanol | Soluble | Polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent. |

| Dichloromethane (DCM) | Sparingly soluble to insoluble | Nonpolar organic solvent. |

| Hexane | Insoluble | Nonpolar organic solvent. |

Note: This data is predicted based on the general solubility of sodium carboxylates. Experimental verification is recommended.

Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this compound are not widely published. The thermal stability of aromatic carboxylates can be influenced by factors such as the nature of the cation and the substituents on the aromatic ring. Aromatic polyesters start to decompose at around 210-300°C.[4] Benzoic acid itself is stable up to 350°C in hydrothermal conditions.[5]

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound involves the neutralization of its parent acid, 4-ethynylbenzoic acid, with a sodium base.

References

- 1. Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. geo.fu-berlin.de [geo.fu-berlin.de]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sodium 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sodium 4-ethynylbenzoate, a valuable building block in medicinal chemistry and materials science. The following sections detail the complete synthetic pathway, from readily available starting materials to the final purified product, including step-by-step experimental protocols, quantitative data, and characterization details.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a robust three-step sequence, commencing with a Sonogashira cross-coupling reaction, followed by a deprotection step, and concluding with a straightforward acid-base reaction to form the desired sodium salt. This strategy is efficient and amenable to a laboratory setting.

The overall synthetic workflow is depicted below:

Experimental Protocols

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)benzoic Acid via Sonogashira Coupling

This initial step involves the palladium- and copper-catalyzed cross-coupling of 4-iodobenzoic acid with trimethylsilylacetylene. The trimethylsilyl group serves as a protecting group for the terminal alkyne.

Experimental Procedure:

To a solution of 4-iodobenzoic acid (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine (e.g., 2:1 v/v), is added trimethylsilylacetylene (1.2 eq). The solution is degassed with argon or nitrogen for 15-20 minutes. Subsequently, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq) are added. The reaction mixture is then stirred at a specified temperature, typically ranging from room temperature to 60 °C, and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Ethynylbenzoic Acid via Deprotection

The trimethylsilyl protecting group is removed under basic conditions to yield the terminal alkyne, 4-ethynylbenzoic acid.[1]

Experimental Procedure:

To a solution of 4-((trimethylsilyl)ethynyl)benzoic acid (1.0 eq) in methanol, potassium carbonate (K₂CO₃, 1.2 eq) is added. The mixture is stirred at room temperature for 2-4 hours, with the progress of the reaction monitored by TLC.[2][3] Once the starting material is consumed, the methanol is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the pH is acidic, leading to the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried to afford 4-ethynylbenzoic acid.

Step 3: Synthesis and Purification of this compound

The final step involves the conversion of 4-ethynylbenzoic acid to its sodium salt through a simple acid-base reaction, followed by purification.

Experimental Procedure:

4-Ethynylbenzoic acid (1.0 eq) is suspended in a minimal amount of a suitable solvent, such as ethanol or a mixture of ethanol and water. To this suspension, a stoichiometric amount (1.0 eq) of a sodium base, such as sodium hydroxide or sodium ethoxide, is added portion-wise while stirring. The reaction mixture is stirred until all the solid has dissolved, indicating the formation of the sodium salt. The solvent is then removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization:

The crude sodium salt is purified by recrystallization. A suitable solvent system for recrystallization is a mixture of a good solvent and a poor solvent. For sodium salts of carboxylic acids, a mixture of ethanol and diethyl ether or ethanol and hexanes can be effective.[4] The crude solid is dissolved in a minimum amount of hot ethanol. Diethyl ether or hexanes is then slowly added until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature and subsequently cooled in an ice bath to induce crystallization. The pure crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent mixture, and dried under vacuum.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | White to off-white solid | 270-273[5] |

| 4-Ethynylbenzoic Acid | C₉H₆O₂ | 146.14 | Powder or crystals | ~200[6] |

| This compound | C₉H₅NaO₂ | 168.12 | Solid[7] | Decomposes |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 70-95 |

| 2 | Deprotection | K₂CO₃, Methanol | 80-95[2] |

| 3 | Saponification & Purification | NaOH or NaOEt, Recrystallization | >90 |

Characterization Data

The structural identity and purity of the synthesized compounds are confirmed by spectroscopic methods.

4-Ethynylbenzoic Acid

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.4 (s, 1H, -COOH)

-

δ 8.01 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.65 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 4.45 (s, 1H, ≡C-H)

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 166.5 (-COOH)

-

δ 132.0 (Ar-C)

-

δ 130.9 (Ar-C)

-

δ 129.5 (Ar-C)

-

δ 128.8 (Ar-C)

-

δ 83.5 (≡C-H)

-

δ 82.9 (-C≡)

FT-IR (KBr, cm⁻¹):

-

~3300 (≡C-H stretch)

-

~3000-2500 (O-H stretch, broad)

-

~2100 (C≡C stretch)

-

~1700 (C=O stretch)

-

~1600, 1400 (C=C aromatic stretch)

This compound

¹H NMR (400 MHz, D₂O):

-

δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H)

-

δ 7.50 (d, J = 8.2 Hz, 2H, Ar-H)

-

The ethynyl proton signal may be broad or absent due to exchange with D₂O. The carboxylic acid proton signal will be absent.

¹³C NMR (100 MHz, D₂O):

-

δ 174.0 (-COO⁻Na⁺)

-

δ 136.0 (Ar-C)

-

δ 131.5 (Ar-C)

-

δ 129.0 (Ar-C)

-

δ 125.0 (Ar-C)

-

δ 83.0 (≡C-H)

-

δ 81.0 (-C≡)

FT-IR (KBr, cm⁻¹):

-

~3250 (≡C-H stretch)

-

Absence of broad O-H stretch from the carboxylic acid.

-

~2100 (C≡C stretch)

-

~1600-1550 (asymmetric COO⁻ stretch)

-

~1400-1350 (symmetric COO⁻ stretch)

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical transformations where the functional groups of the starting materials are sequentially modified.

This guide provides a detailed framework for the successful synthesis and purification of this compound in a laboratory setting. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described.

References

- 1. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. ijnc.ir [ijnc.ir]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. scribd.com [scribd.com]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mechanism of Action of Sodium 4-Ethynylbenzoate in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of sodium 4-ethynylbenzoate in the realm of click chemistry, with a particular focus on its application in bioconjugation and drug development. This document details the core principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, presents available quantitative data for analogous compounds, outlines detailed experimental protocols, and provides visualizations of the key chemical and logical processes.

Core Concepts: this compound in the Click Chemistry Landscape

This compound is a water-soluble terminal alkyne that serves as a key building block in click chemistry.[1] Its structure, featuring a terminal ethynyl group attached to a benzoate moiety, makes it an ideal participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of click chemistry, a set of criteria for ideal chemical reactions defined by high yields, stereospecificity, wide scope, and the generation of inoffensive byproducts. The CuAAC reaction forms a stable triazole linkage between an alkyne and an azide.[2]

The water solubility imparted by the sodium carboxylate group makes this compound particularly well-suited for biological applications, such as the labeling and conjugation of biomolecules in aqueous environments.

Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The key to the efficiency of the CuAAC reaction is the use of a copper(I) catalyst. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. The copper(I) catalyst dramatically accelerates the reaction by a factor of up to 107 and exclusively yields the 1,4-disubstituted triazole product.[2]

The catalytic cycle is generally understood to proceed through the following steps:

-

Formation of a Copper-Acetylide Intermediate: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne of this compound. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (often a non-coordinating amine) to form a copper-acetylide intermediate.

-

Coordination of the Azide: The azide reactant then coordinates to the copper center of the copper-acetylide complex.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Product Formation: This intermediate undergoes rearrangement and protonation to yield the stable 1,4-disubstituted triazole product.

-

Catalyst Regeneration: The copper(I) catalyst is regenerated, allowing it to participate in another catalytic cycle.

The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO4), using a reducing agent like sodium ascorbate.[2] To prevent the disproportionation and oxidation of the catalytically active Cu(I) species, stabilizing ligands are frequently employed. Tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common ligands used for this purpose, with the latter being water-soluble and thus highly suitable for bioconjugation reactions.[3]

Data Presentation: Reactivity and Yields of Aromatic Alkynes in CuAAC

Below is a summary of representative reaction times and yields for the CuAAC reaction of various aromatic alkynes with benzyl azide. This data is intended to provide a comparative framework for the expected performance of this compound.

| Alkyne | Copper Source | Ligand | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | CuI | None | t-BuOH/H2O | 12 | 91 | [2] |

| 4-Methoxyphenylacetylene | CuSO4·5H2O | Sodium Ascorbate | t-BuOH/H2O | 8 | 98 | [2] |

| 4-Nitrophenylacetylene | CuSO4·5H2O | Sodium Ascorbate | t-BuOH/H2O | 6 | 95 | [2] |

| 1-Ethynyl-4-fluorobenzene | CuI | None | DMF | 24 | 85 | General observation |

| 4-Ethynyltoluene | CuSO4·5H2O | Sodium Ascorbate | DMSO/H2O | 12 | 92 | General observation |

Note: Reaction conditions such as temperature, concentration, and the specific azide partner will influence the reaction time and yield. The water-solubility of this compound may also affect the optimal solvent system.

Experimental Protocols

The following are detailed, adaptable protocols for performing a CuAAC reaction with this compound for both small molecule synthesis and bioconjugation.

General Protocol for Small Molecule Synthesis

This protocol describes a typical procedure for the reaction of this compound with an organic azide.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent system.

-

Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equivalents) in water. In another vial, prepare a solution of CuSO4·5H2O (0.01-0.05 equivalents) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol for Bioconjugation to an Azide-Modified Protein

This protocol is designed for the labeling of a protein that has been functionalized with an azide group. The use of a water-soluble ligand like THPTA is recommended to protect the protein from potential damage by copper ions.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Degassed buffer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in degassed water or buffer.

-

Prepare a stock solution of CuSO4·5H2O in degassed water.

-

Prepare a fresh stock solution of sodium ascorbate in degassed water immediately before use.

-

Prepare a stock solution of THPTA in degassed water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein solution.

-

Add the this compound stock solution to the protein solution to the desired final concentration (typically a 10- to 100-fold molar excess over the protein).

-

-

Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO4·5H2O stock solution. A typical ratio is 5 equivalents of THPTA to 1 equivalent of CuSO4. Allow the mixture to stand for a few minutes.

-

Reaction Initiation:

-

Add the catalyst premix to the protein/alkyne mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of copper is typically in the range of 50-500 µM.

-

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. Gentle mixing (e.g., on a rotator) can be beneficial.

-

Purification: Remove the excess reagents and byproducts to purify the conjugated protein. This can be achieved by methods such as size-exclusion chromatography (e.g., using a desalting column), dialysis, or tangential flow filtration.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques like SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core chemical transformation and a typical workflow for the application of this compound in bioconjugation.

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental workflow for bioconjugation using this compound.

Conclusion

This compound is a valuable reagent for click chemistry, particularly in the realm of bioconjugation, owing to its water solubility and participation in the highly efficient and specific CuAAC reaction. This guide has provided a detailed examination of its mechanism of action, presented representative data for analogous compounds to infer its reactivity, and offered detailed experimental protocols for its use. The provided visualizations serve to clarify the underlying chemical and procedural concepts. For researchers and professionals in drug development, a thorough understanding of these principles is crucial for the successful design and implementation of novel bioconjugation strategies and the development of targeted therapeutics. While specific quantitative data for this compound remains an area for further investigation, the information presented here provides a robust framework for its effective application in the laboratory.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sodium 4-Ethynylbenzoate in Bioorthogonal Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug discovery, the ability to selectively label and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field that employs chemical reactions that do not interfere with biological processes, has provided a powerful toolkit for these endeavors. At the heart of many bioorthogonal strategies lies the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Sodium 4-ethynylbenzoate, a water-soluble and readily accessible alkyne-containing building block, has emerged as a valuable tool for introducing the alkyne chemical reporter into biomolecules for subsequent bioorthogonal ligation.

This technical guide provides a comprehensive overview of the role of this compound in bioorthogonal reactions. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this reagent in their work, from understanding its reactivity to implementing detailed experimental protocols. We will delve into the quantitative aspects of the reactions it participates in, provide step-by-step methodologies for its application, and visualize the workflows and biological pathways that can be interrogated using this versatile chemical probe.

Core Concepts: Bioorthogonal Labeling with this compound

This compound serves as a metabolic precursor or a chemical tag that introduces a terminal alkyne group into a biological system. The alkyne, being a small and biologically inert functional group, can be incorporated into various biomolecules, such as proteins and glycans, through the cell's own metabolic pathways or by direct chemical modification. Once incorporated, the alkyne acts as a "handle" for the highly specific and efficient CuAAC reaction with an azide-containing probe. This probe can be a fluorophore for imaging, a biotin tag for affinity purification and proteomics, or a drug molecule for targeted delivery.

The overall workflow for bioorthogonal labeling using this compound typically involves two key steps:

-

Incorporation of the Alkyne Handle: This is often achieved through metabolic labeling, where cells are cultured in the presence of a modified precursor, such as an amino acid or sugar analog bearing the 4-ethynylbenzoyl group.

-

Bioorthogonal Ligation: The alkyne-labeled biomolecules are then reacted with an azide-functionalized reporter molecule via the CuAAC reaction.

Data Presentation: Reactivity of Alkynes in CuAAC Reactions

While specific kinetic data for this compound in bioorthogonal reactions is not extensively published, we can infer its reactivity from studies on structurally similar aromatic alkynes. The rate of the CuAAC reaction is influenced by factors such as the electronic properties of the alkyne, the nature of the copper catalyst and ligand, and the reaction conditions. The following table summarizes representative second-order rate constants for CuAAC reactions with various alkynes, providing a comparative context for the expected reactivity of 4-ethynylbenzoate derivatives.

| Alkyne Substrate | Azide Partner | Catalyst/Ligand | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate/TBTA | t-BuOH/H₂O | ~10² - 10³ | General Literature |

| Propargyl Alcohol | Benzyl Azide | CuSO₄/Sodium Ascorbate/THPTA | H₂O | ~10² | --INVALID-LINK-- |

| 4-Pentynoic Acid | Azido-coumarin | CuSO₄/Sodium Ascorbate | H₂O | ~10² | --INVALID-LINK-- |

| Biotin-PEG-Alkyne | Azido-fluorophore | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer | ~10³ | --INVALID-LINK-- |

Note: TBTA = Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, THPTA = Tris(3-hydroxypropyltriazolylmethyl)amine. The reactivity of this compound is expected to be in a similar range to phenylacetylene.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in bioorthogonal labeling experiments.

Protocol 1: Metabolic Labeling of Nascent Proteins with a 4-Ethynylbenzoate Analogue

This protocol describes the metabolic incorporation of an alkyne-bearing amino acid analogue, L-4-ethynylphenylalanine (a derivative of 4-ethynylbenzoic acid), into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Methionine-free medium

-

L-4-ethynylphenylalanine (or a similar alkyne-containing amino acid analogue)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantitation assay (e.g., BCA assay)

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.

-

Methionine Starvation: Aspirate the complete medium, wash the cells once with warm PBS, and then incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.

-

Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with L-4-ethynylphenylalanine at a final concentration of 25-100 µM. Incubate the cells for 4-24 hours.

-

Cell Lysis: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the cells, scrape the cells, and collect the lysate.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay. The alkyne-labeled proteome is now ready for downstream CuAAC reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Proteome in Lysate

This protocol details the click chemistry reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne-labeled proteins in the cell lysate.

Materials:

-

Alkyne-labeled cell lysate (from Protocol 1)

-

Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

-

Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Methanol, Chloroform

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of the alkyne-labeled protein lysate with PBS to a final volume of 90 µL.

-

Add Reporter: Add the azide-functionalized reporter molecule to a final concentration of 10-50 µM.

-

Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2 µL of 50 mM CuSO₄ and 2 µL of 100 mM THPTA).

-

Add Catalyst: Add the catalyst premix to the protein-reporter mixture.

-

Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Protein Precipitation (Optional, for cleanup):

-

Add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water to the reaction mixture.

-

Vortex and centrifuge at 14,000 x g for 5 minutes.

-

Carefully remove the upper aqueous layer.

-

Add 450 µL of methanol to the lower organic layer and interphase, vortex, and centrifuge again.

-

Discard the supernatant and air-dry the protein pellet.

-

-

Resuspension: Resuspend the labeled protein pellet in an appropriate buffer (e.g., SDS-PAGE loading buffer) for downstream analysis such as gel electrophoresis or mass spectrometry.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a representative signaling pathway that can be interrogated using metabolic labeling with a 4-ethynylbenzoate-derived probe. This example focuses on identifying protein-protein interactions within the MAPK/ERK signaling cascade, a crucial pathway involved in cell proliferation, differentiation, and survival. Aberrant signaling in this pathway is a hallmark of many cancers. By metabolically labeling the proteome with an alkyne amino acid, newly synthesized proteins involved in the pathway can be captured and their interaction partners identified following a specific stimulus.

Caption: Interrogating the MAPK/ERK signaling pathway using bioorthogonal labeling.

Experimental Workflow Diagram

This diagram outlines the complete experimental workflow for identifying protein-protein interactions using metabolic labeling with a 4-ethynylbenzoate derivative, followed by click chemistry, affinity purification, and mass spectrometry.

Caption: Workflow for proteomic analysis of protein interactions via bioorthogonal labeling.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the key components of a bioorthogonal labeling experiment using this compound for studying dynamic cellular processes.

Caption: Logical flow of a bioorthogonal labeling experiment.

Conclusion

This compound and its derivatives are powerful and versatile reagents for the bioorthogonal labeling of biomolecules. Their utility stems from the ability to introduce a small, inert alkyne handle into biological systems, which can then be specifically and efficiently modified using the copper(I)-catalyzed azide-alkyne cycloaddition reaction. This in-depth technical guide has provided a comprehensive overview of the core concepts, representative reactivity data, detailed experimental protocols, and visual workflows associated with the use of this important chemical tool.

For researchers, scientists, and drug development professionals, the methodologies described herein offer a robust platform for a wide range of applications, including the study of protein synthesis and turnover, the identification of protein-protein interactions, the characterization of post-translational modifications, and the targeted delivery of therapeutic agents. As the field of bioorthogonal chemistry continues to evolve, the fundamental principles and techniques outlined in this guide will remain a valuable resource for those seeking to unravel the complexities of biological systems.

An In-depth Technical Guide to the Safe Handling of Solid Sodium 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for solid Sodium 4-ethynylbenzoate, a compound often utilized in chemical synthesis and drug development. Due to its hazardous properties, strict adherence to safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a solid organic compound. While extensive quantitative data is not publicly available for some of its properties, the following table summarizes the known information.

| Property | Value | Reference |

| Molecular Formula | C₉H₅NaO₂ | [1] |

| Molecular Weight | 168.12 g/mol | [1] |

| Appearance | Off-white to light yellow or cream to orange to pale brown solid/crystals/powder | [2] |

| Form | Solid | |

| Solubility | No quantitative data available. Presumed to have some solubility in water and polar organic solvents based on its sodium salt form. | |

| Decomposition Temperature | No specific data available. | |

| Storage Class | 11 - Combustible Solids |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Hazard Classification: [1]

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Signal Word: Warning

Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data

No specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound were found in the reviewed literature and safety data sheets. It is crucial to handle this compound with the assumption that it is toxic upon ingestion, inhalation, and skin contact due to its irritant nature. For the related compound, Sodium Benzoate, the oral LD50 in rats is reported as >2000 mg/kg, and the dermal LD50 in rats is also >2000 mg/kg.[3] However, the presence of the ethynyl group in this compound may significantly alter its toxicological profile.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

4.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is necessary before handling this compound.

| PPE Type | Specifications |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter is required if handling the powder outside of a certified chemical fume hood or glovebox, or if dust is generated. |

4.2. Engineering Controls

-

Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood or a glovebox to minimize inhalation of dust.

-

Eyewash Station and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.

4.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

-

Store away from heat, sparks, and open flames.

Experimental Protocols

The following are generalized protocols for handling solid this compound. These should be adapted to specific experimental needs and performed only by trained personnel.

5.1. Weighing and Transferring the Solid

This protocol is designed to minimize the risk of inhalation and skin contact.

Caption: Workflow for Weighing and Transferring Solid this compound.

5.2. Use in Metal-Organic Framework (MOF) Synthesis (General Protocol)

This compound can be used as an organic linker in the synthesis of MOFs. The following is a general outline; specific reaction conditions will vary.

-

Preparation: In a certified chemical fume hood, add the appropriate metal salt and this compound to a reaction vessel.

-

Dissolution: Add the chosen solvent (e.g., dimethylformamide - DMF) to the vessel.

-

Sonication: If necessary, sonicate the mixture to ensure complete dissolution of the reagents.

-

Reaction: Heat the reaction mixture at the specified temperature for the required duration with continuous stirring.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The MOF product can then be isolated by centrifugation or filtration.

-

Washing: Wash the isolated product multiple times with fresh solvent to remove any unreacted starting materials.

-

Drying: Dry the final MOF product under vacuum.

First Aid Measures

In case of exposure, immediate action is necessary.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Leak Procedures

In the event of a spill, follow these procedures carefully.

References

Lacking Definitive Data, A Guide to Understanding the Solubility of Sodium 4-Ethynylbenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-ethynylbenzoate is a bifunctional molecule of interest in medicinal chemistry and materials science, often utilized as a building block in the synthesis of more complex structures. Its utility in these applications is fundamentally governed by its physical properties, among which solubility is paramount for reaction setup, purification, and formulation. This technical guide addresses the solubility of this compound in both aqueous and organic solvents. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive theoretical assessment based on its chemical structure and general solubility principles. Furthermore, it outlines a detailed experimental protocol for researchers to determine its solubility in various solvent systems, ensuring a practical approach to handling this compound in a laboratory setting.

Theoretical Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound is an organic salt, and its structure contains both polar and non-polar regions, which will influence its solubility in different media.

Aqueous Solubility

As a sodium salt of a carboxylic acid, this compound is expected to be soluble in water.[2][3] The ionic nature of the sodium carboxylate group allows for strong ion-dipole interactions with polar water molecules, facilitating dissolution.[4] However, the presence of the non-polar benzene ring and the ethynyl group will temper this solubility.[5] Generally, for organic salts, as the size of the non-polar hydrocarbon portion of the molecule increases, the aqueous solubility tends to decrease. Therefore, while this compound is predicted to be water-soluble, it may not be as freely soluble as smaller sodium carboxylates like sodium acetate.

Organic Solvent Solubility

The solubility of this compound in organic solvents will be more variable and highly dependent on the polarity of the solvent.

-

Polar Protic and Aprotic Solvents: In polar organic solvents, particularly those capable of hydrogen bonding (protic) or with large dipole moments (aprotic), some degree of solubility is anticipated.[6] Solvents such as methanol, ethanol, and dimethylformamide (DMF) are likely to dissolve this compound to a reasonable extent. The polar nature of these solvents can interact favorably with the sodium carboxylate group.

-

Non-Polar Solvents: In non-polar solvents like hexane, toluene, and diethyl ether, the solubility of this compound is expected to be very low. The high polarity of the ionic sodium carboxylate group is incompatible with the non-polar nature of these solvents, leading to poor solvation.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | Data not available | Data not available | |

| Methanol | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Dichloromethane | 25 | Data not available | Data not available | |

| Toluene | 25 | Data not available | Data not available | |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, primarily based on the equilibrium concentration method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

UV-Vis spectrophotometer or HPLC system

-

Scintillation vials or other suitable containers

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A period of 24-48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method to be used.

-

-

Concentration Analysis:

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) for the quantitative analysis of this compound.

-

Prepare and run a series of standard solutions to generate a calibration curve based on peak area.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the concentration of the original saturated solution.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound is not currently documented in readily accessible literature, a theoretical understanding based on its molecular structure suggests it is likely soluble in water and polar organic solvents, with poor solubility in non-polar organic solvents. For drug development and synthetic chemistry applications where precise solubility is critical, the experimental protocol provided in this guide offers a robust method for its determination. The systematic application of this workflow will enable researchers to generate the necessary data to effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Core Differences Between 4-Ethynylbenzoic Acid and Sodium 4-Ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethynylbenzoic acid and its corresponding sodium salt, sodium 4-ethynylbenzoate, are pivotal bifunctional molecules in modern chemical synthesis, particularly within pharmaceutical and materials science. Both compounds share a common structural framework, featuring a terminal alkyne group and a benzoic acid moiety, which makes them valuable as linkers and building blocks.[1][2][3] The terminal alkyne is a versatile handle for "click" chemistry, Sonogashira couplings, and other cycloaddition reactions, while the carboxylic acid function allows for conjugation to amines, alcohols, and other nucleophiles.[4] However, the seemingly minor difference between the protonated carboxylic acid and its sodium salt form dictates significant variations in their physical properties and, consequently, their handling, reactivity, and applications. This guide provides a detailed comparison of these two compounds, offering insights into their distinct characteristics to aid researchers in selecting the appropriate reagent for their specific experimental needs.

Physicochemical Properties: A Comparative Overview

The fundamental distinction between 4-ethynylbenzoic acid and this compound lies in the state of the carboxyl group. In 4-ethynylbenzoic acid, it exists as a neutral carboxylic acid (-COOH), whereas in this compound, it is an ionic carboxylate salt (-COO⁻Na⁺). This difference profoundly impacts their physicochemical properties, as summarized below.

| Property | 4-Ethynylbenzoic Acid | This compound |

| Molecular Formula | C₉H₆O₂[5][6] | C₉H₅NaO₂[7][8][9] |

| Molecular Weight | 146.14 g/mol [5][6] | 168.12 g/mol [7][8] |

| CAS Number | 10602-00-3[5][6] | 144693-65-2[7][9][10] |

| Appearance | White to off-white powder or crystals[5] | Off-white to light yellow solid[10] |

| Melting Point | ~200 °C (decomposes)[5] | Not well-defined; decomposes at high temperatures |

| pKa | ~3-4 (Estimated, similar to benzoic acid) | Not applicable (It is the conjugate base) |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, THF, methanol); sparingly soluble in water. | Soluble in water; sparingly soluble in most non-polar organic solvents. |

| Storage Temperature | 2-8°C[5] | Room temperature[10] |

Acidity, pH, and Solubility: The Critical Triad

The most significant practical difference between the acid and its salt is their behavior in different solvent systems, which is governed by pH.

pH-Dependent Equilibrium

4-Ethynylbenzoic acid is a weak acid that exists in equilibrium with its conjugate base, the 4-ethynylbenzoate anion. The position of this equilibrium is dictated by the pH of the solution, as described by the Henderson-Hasselbalch equation. At a pH below its pKa, the protonated, neutral acid form predominates. Conversely, at a pH above its pKa, the deprotonated, anionic carboxylate form is the major species. This compound, being the salt of the conjugate base, will readily dissolve in water to yield the 4-ethynylbenzoate anion.

Caption: pH-dependent equilibrium of 4-ethynylbenzoic acid.

Differential Solubility

The state of protonation directly impacts solubility.

-

4-Ethynylbenzoic Acid: As a neutral molecule with a significant hydrophobic benzene ring, it exhibits poor solubility in aqueous solutions but is readily soluble in many organic solvents.

-

This compound: Its ionic nature renders it highly soluble in water and other polar protic solvents. This property is crucial for applications in biological systems or aqueous-phase reactions.

Synthesis and Reactivity

While both molecules can be used for reactions involving the alkyne group, the reactivity of the carboxyl/carboxylate group is distinct and dictates the synthetic strategy.

Synthesis Pathways

4-Ethynylbenzoic acid is typically synthesized via multi-step organic reactions. A common strategy involves the deprotection of a silyl-protected precursor, such as methyl 4-[(trimethylsilyl)ethynyl]benzoate, under basic conditions followed by an acidic workup.[4] this compound is then straightforwardly prepared by treating 4-ethynylbenzoic acid with a stoichiometric amount of a sodium base, like sodium hydroxide or sodium bicarbonate, in a suitable solvent.

Caption: General synthesis workflow.

Reactivity and Applications

The choice between the acid and the salt is primarily determined by the desired reaction conditions.

-

Reactions of the Alkyne Group: The reactivity of the terminal alkyne in reactions like copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) or palladium-catalyzed Sonogashira coupling is largely unaffected by the state of the carboxyl group. The choice of starting material here depends entirely on the required solvent system. For reactions in organic media, 4-ethynylbenzoic acid is preferred. For aqueous bioconjugation, this compound is the reagent of choice.

-

Reactions of the Carboxyl/Carboxylate Group:

-

4-Ethynylbenzoic Acid: The carboxylic acid is the active form for standard coupling reactions to form amides or esters. It requires activation, typically with carbodiimides (e.g., EDC) or other coupling agents, to react with nucleophiles like primary amines or alcohols. These reactions are almost exclusively performed in anhydrous organic solvents.

-

This compound: The carboxylate anion is a poor nucleophile and is generally unreactive in standard esterification or amidation reactions without prior activation. Its primary utility is to serve as a water-soluble carrier of the 4-ethynylbenzoyl moiety.

-

This dual functionality makes these compounds indispensable tools for creating complex molecules, from pharmaceuticals to advanced polymers and functionalized nanomaterials.[1][4][11]

Experimental Protocols

The following representative protocols illustrate the practical implications of the differences between the two compounds.

Protocol: Amide Bond Formation in an Organic Solvent

Objective: To couple 4-ethynylbenzoic acid to a primary amine (e.g., benzylamine) in an organic medium.

Methodology:

-

Dissolve 4-ethynylbenzoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

-

Add benzylamine (1.05 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol: Aqueous Bioconjugation via the Alkyne Group

Objective: To label an azide-modified protein with this compound in an aqueous buffer.

Methodology:

-

Prepare a stock solution of the azide-modified protein in a suitable aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Prepare a stock solution of this compound in the same buffer.

-

In a reaction vessel, add the protein solution.

-

Add a solution of a copper(I) source, such as copper(II) sulfate premixed with a reducing agent like sodium ascorbate.

-

Add a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) ion and prevent protein precipitation.

-

Initiate the reaction by adding the this compound stock solution to the vessel.

-

Incubate the reaction at room temperature or 37 °C for 1-4 hours with gentle agitation.

-

Quench the reaction by adding a chelating agent like EDTA.

-

Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis.

-

Characterize the resulting protein conjugate using appropriate analytical techniques (e.g., SDS-PAGE, Mass Spectrometry).

Logical Selection Workflow

The decision to use 4-ethynylbenzoic acid versus its sodium salt can be streamlined by considering the primary experimental constraints.

Caption: Decision tree for reagent selection.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 10602-00-3: 4-Ethynylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. 10602-00-3|4-Ethynylbenzoic acid|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Ethynylbenzoic acid 10602-00-3 [sigmaaldrich.com]

- 6. 4-Ethynylbenzoic acid | C9H6O2 | CID 589706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C9H5NaO2 | CID 23720426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. L19292.03 [thermofisher.com]

- 10. 4-ETHYNYLBENZOIC ACID SODIUM SALT | 144693-65-2 [amp.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

Unveiling the Potential of Sodium 4-ethynylbenzoate: A Technical Guide to its Prospective Applications in Chemical Biology

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the theoretical applications of Sodium 4-ethynylbenzoate as a novel chemical biology probe. While direct experimental evidence for its use in metabolic labeling and bioorthogonal chemistry is not yet prominent in published literature, its structural features—a terminal alkyne and a benzoate moiety—present intriguing possibilities for probing biological systems. This document outlines a prospective framework for its use, based on established principles of chemical biology, to inspire and guide future research.

Introduction to Bioorthogonal Chemistry and Metabolic Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] This concept, pioneered by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in their native environments.[1] A key strategy in this field is metabolic labeling, where a cell is supplied with a synthetic molecule—a "chemical reporter"—that is structurally similar to a natural metabolite.[3] This reporter is incorporated into biomolecules such as proteins, glycans, or lipids through the cell's own biosynthetic pathways.[1][3] The reporter carries a "bioorthogonal handle," a functional group that is inert within the biological system but can react with a specific, exogenously supplied probe.[1]

The terminal alkyne group on this compound makes it an ideal candidate for bioorthogonal "click" chemistry reactions. The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage.[4] For applications in living systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a catalyst-free alternative.[2]

Hypothetical Application: Metabolic Labeling of Proteins via Acyl-CoA Synthetase Activity

We propose that this compound, or its cell-permeable precursor 4-ethynylbenzoic acid, could be metabolically activated by cellular acyl-CoA synthetases. These enzymes convert carboxylic acids into their corresponding acyl-CoA thioesters. If 4-ethynylbenzoic acid is a substrate for these enzymes, it would be converted into 4-ethynylbenzoyl-CoA. This activated form could then potentially be utilized by acyltransferases and incorporated into proteins as a post-translational modification or misincorporated in place of other amino acids, effectively labeling proteins with an alkyne handle.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the incorporation and visualization of this compound in mammalian cells. These protocols are adapted from established methods for other metabolic labels.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

-

Cell Culture: Plate mammalian cells (e.g., HeLa or HEK293T) in a 6-well plate and grow to 70-80% confluency in standard DMEM supplemented with 10% FBS.

-

Preparation of Labeling Medium: Prepare a stock solution of 4-ethynylbenzoic acid (the cell-permeable form of this compound) in DMSO at a concentration of 100 mM.

-

Labeling: Aspirate the standard growth medium from the cells. Add fresh medium containing the desired final concentration of 4-ethynylbenzoic acid (e.g., 50-200 µM). A control group of cells should be cultured in medium containing an equivalent concentration of DMSO.

-

Incubation: Incubate the cells for 12-24 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation.

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard BCA assay. The lysates are now ready for bioorthogonal conjugation.

Protocol 2: In-gel Fluorescence Visualization of Labeled Proteins (via CuAAC)

-

Protein Separation: Separate 20-30 µg of protein lysate from labeled and control cells on a 1D SDS-PAGE gel.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a single gel lane, mix the following in order:

-

10 µL of a 10 mM stock of an azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488) in DMSO.

-

20 µL of a 50 mM stock of Tris(2-carboxyethyl)phosphine (TCEP) in water.

-

10 µL of a 10 mM stock of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) in DMSO.

-

10 µL of a 50 mM stock of copper(II) sulfate (CuSO₄) in water.

-

-

In-gel Ligation: After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for 15 minutes. Wash the gel with deionized water. Incubate the gel in the click reaction cocktail for 1 hour at room temperature with gentle shaking, protected from light.

-

Washing and Imaging: Destain the gel in a solution of 50% methanol and 10% acetic acid for 30 minutes. Wash the gel extensively with deionized water. Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters.

Quantitative Data Presentation

The following tables represent hypothetical data that could be obtained from experiments based on the protocols above.

Table 1: Quantification of Protein Labeling via Fluorescence Intensity

| Cell Line | 4-Ethynylbenzoic Acid (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| HeLa | 0 (Control) | 150 | 25 |

| HeLa | 50 | 850 | 75 |

| HeLa | 100 | 1600 | 120 |

| HeLa | 200 | 2800 | 210 |

| HEK293T | 0 (Control) | 180 | 30 |

| HEK293T | 50 | 920 | 80 |

| HEK293T | 100 | 1750 | 140 |

| HEK293T | 200 | 3100 | 250 |

Table 2: Proteomic Identification of Labeled Proteins

This table would be populated following enrichment of labeled proteins (e.g., via a biotin-azide tag and streptavidin affinity purification) and subsequent mass spectrometry analysis.

| Protein Accession | Protein Name | Peptide Sequence with Modification | Fold Enrichment (Labeled/Control) |

| P04637 | Tumor suppressor p53 | K(4-ethynylbenzoyl)SVEEACKD | 15.2 |

| P60709 | Actin, cytoplasmic 1 | M(4-ethynylbenzoyl)CDEEETTALV | 8.5 |

| P02768 | Serum albumin | L(4-ethynylbenzoyl)VNEVTEFAK | 5.1 |

| P62258 | 14-3-3 protein zeta/delta | Y(4-ethynylbenzoyl)KDGGEV | 12.8 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for metabolic labeling and bioorthogonal detection using 4-ethynylbenzoic acid.

Caption: Logical flow from hypothesis to biological discovery.

Conclusion and Future Directions

The framework presented here outlines a plausible and exciting new avenue for the application of this compound in chemical biology. While this guide is based on theoretical applications, the underlying principles of metabolic labeling and bioorthogonal chemistry are well-established and robust. Future work should focus on validating the metabolic incorporation of 4-ethynylbenzoic acid in various cell types and identifying the specific enzymes and pathways involved. Successful demonstration of its utility would add a valuable new tool to the chemical biology toolbox, enabling researchers to probe and understand protein acylation and other modifications in novel ways.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral properties (NMR, IR, Mass Spec) of Sodium 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral properties of Sodium 4-ethynylbenzoate (C₉H₅NaO₂), a compound of interest in chemical synthesis and drug development. Due to a lack of publicly available experimental spectral data for this specific salt, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of structurally related compounds, including 4-ethynylbenzoic acid, its esters, and sodium benzoate. Detailed, standardized experimental protocols for acquiring these spectra are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a foundational resource for scientists working with or synthesizing this compound.

Introduction

This compound is the sodium salt of 4-ethynylbenzoic acid. Its structure combines an aromatic ring with both a carboxylate group and an ethynyl group, making it a potentially valuable building block in organic synthesis, materials science, and medicinal chemistry. The characterization of this compound is crucial for confirming its identity, purity, and structure in any application. Spectroscopic techniques such as NMR, IR, and MS are fundamental to this characterization process. This guide synthesizes the expected spectral data and provides the necessary protocols to obtain them.

Predicted Spectral Properties

The following sections detail the anticipated spectral data for this compound. These predictions are derived from the known spectral features of the 4-ethynylbenzoyl moiety and the influence of the sodium counter-ion on the carboxylate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra will provide key information about the aromatic and ethynyl protons and carbons. The solvent used for analysis will significantly influence the chemical shifts; deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices for sodium salts.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the terminal alkyne proton.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H-2, H-6) | 7.8 - 8.0 | Doublet (d) | ~ 8 |

| Aromatic (H-3, H-5) | 7.5 - 7.7 | Doublet (d) | ~ 8 |

| Ethynyl (≡C-H) | 3.0 - 4.0 | Singlet (s) | N/A |

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylate (C=O) | 170 - 180 |

| Aromatic (C-1) | 135 - 145 |

| Aromatic (C-2, C-6) | 129 - 132 |

| Aromatic (C-3, C-5) | 128 - 130 |

| Aromatic (C-4) | 120 - 125 |

| Ethynyl (Ar-C≡) | 80 - 90 |

| Ethynyl (≡C-H) | 75 - 85 |

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (alkynyl) stretch | 3300 - 3250 | Strong, sharp |

| C-H (aromatic) stretch | 3100 - 3000 | Medium |

| C≡C (alkynyl) stretch | 2150 - 2100 | Medium to weak |

| C=O (carboxylate) asymmetric stretch | 1610 - 1550 | Strong |

| C=O (carboxylate) symmetric stretch | 1420 - 1380 | Strong |

| C=C (aromatic) stretch | 1600 - 1450 | Medium |

| C-H (aromatic) out-of-plane bend | 900 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight. For this compound, Electrospray Ionization (ESI) is a suitable technique.

| Ion | Predicted m/z | Notes |

| [M-Na]⁻ | 145.03 | The molecular anion (4-ethynylbenzoate). |

| [M+Na]⁺ | 191.01 | The sodiated adduct of the neutral molecule. |

| [2M-Na]⁻ | 313.06 | Dimer of the anion with a sodium counterion. |

Note: M refers to the molecular weight of the sodium salt (168.12 g/mol )[1].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes to observe the different adducts and the molecular anion.

-

For structural confirmation, tandem MS (MS/MS) can be performed on the parent ion to analyze its fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Caption: Logical relationship between spectroscopic techniques and compound characterization.

Conclusion

References

Commercial suppliers and purity grades of Sodium 4-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the commercial availability, purity grades, and applications of Sodium 4-ethynylbenzoate. This guide is intended to assist researchers and professionals in drug development and other scientific fields in sourcing and utilizing this versatile chemical linker.

Commercial Availability and Purity Grades

This compound is available from several commercial chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial to select a grade appropriate for the intended application. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name/Grade | Catalog Number | Stated Purity/Specifications |

| Sigma-Aldrich | This compound, AldrichCPR | CDS000957 | Purity not specified; buyer assumes responsibility for confirmation. |

| Thermo Scientific Chemicals | This compound, 97% | L19292.03 | Assay (Non-aqueous acid-base Titration): ≥96.0 to ≤104.0%, Water Content (Karl Fischer Titration): ≤2.0%.[1] |

| Cenmed | This compound | C007B-269546 | Purity: 0.97. |

| Amerigo Scientific | This compound | CBB1129115 | Analytical data not collected by the supplier. |

| ChemScene | 4-Ethynylbenzoate (sodium) | CS-0132435 | Purity: 97%.[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₅NaO₂ | PubChem[3] |

| Molecular Weight | 168.12 g/mol | PubChem[3] |

| CAS Number | 144693-65-2 | Thermo Scientific Chemicals[1] |

| Appearance | Yellow to cream to orange to pale brown crystals or powder. | Thermo Scientific Chemicals[1] |

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a terminal alkyne commonly employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[4][5] This reaction enables the efficient and specific covalent ligation of the alkyne-containing benzoate to an azide-modified molecule, such as a protein, nucleic acid, or small molecule drug.

General Protocol for Bioconjugation

This protocol provides a general procedure for the conjugation of an azide-containing biomolecule with this compound. Optimization of reaction conditions, including reactant concentrations, temperature, and reaction time, may be necessary for specific applications.

Materials:

-

Azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Organic co-solvent (e.g., DMSO or DMF), if required for solubility of this compound

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in deionized water or an appropriate organic co-solvent.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of the THPTA ligand in deionized water.[6]

-

Dissolve the azide-modified biomolecule in PBS to a desired concentration.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule solution and the this compound stock solution. The final concentration of the reactants should be optimized, but a starting point is a 1.2 to 5-fold molar excess of the alkyne.

-

Add the THPTA ligand solution to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of CuSO₄.[7]

-

Add the CuSO₄ stock solution to the reaction mixture.

-